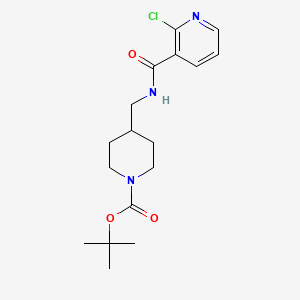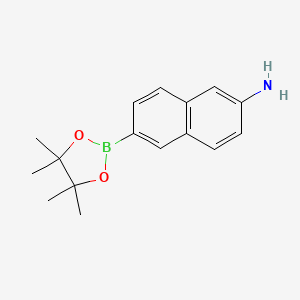
1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been widely used in scientific research. This compound is also known as PTPU and has been synthesized using various methods. PTPU has been found to have significant biochemical and physiological effects and has been used in various scientific applications.
作用机制
PTPU inhibits PTPs by binding to the active site of the enzyme. This results in the inhibition of the dephosphorylation of tyrosine residues in proteins, leading to the activation of signaling pathways. The inhibition of PTPs by PTPU has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic effects.
Biochemical and Physiological Effects:
PTPU has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. PTPU has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, PTPU has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
PTPU has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in cellular signaling pathways. PTPU is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, PTPU has some limitations. It has low solubility in water, which can make it challenging to use in aqueous solutions. Additionally, PTPU has a short half-life in vivo, which can limit its therapeutic potential.
未来方向
For research on PTPU include the development of more potent and selective PTP inhibitors, the optimization of the pharmacokinetic properties of PTPU, and the evaluation of its efficacy in clinical trials. Additionally, the role of PTPs in various diseases needs to be further elucidated to identify potential therapeutic targets for PTP inhibitors.
Conclusion:
In conclusion, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been extensively used in scientific research. PTPU has been found to have significant biochemical and physiological effects and has been used in various scientific applications. The inhibition of PTPs by PTPU has emerged as a potential therapeutic strategy for various diseases. Further research is needed to explore the therapeutic potential of PTPU and to identify potential therapeutic targets for PTP inhibitors.
合成方法
The synthesis of PTPU involves the reaction of 1-(2-phenoxyethyl)-3-(bromomethyl)urea with 4-(phenylthio)tetrahydro-2H-pyran in the presence of a base. The reaction results in the formation of PTPU, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
科学研究应用
PTPU has been extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTPs has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the inhibition of PTPs has emerged as a potential therapeutic strategy for these diseases.
属性
IUPAC Name |
1-(2-phenoxyethyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-20(22-13-16-26-18-7-3-1-4-8-18)23-17-21(11-14-25-15-12-21)27-19-9-5-2-6-10-19/h1-10H,11-17H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXXKLDXRQIPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)

![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)
![4(3H)-Quinazolinone, 2-[(4-hydroxy-2-butyn-1-yl)thio]-](/img/structure/B2902319.png)



![N-mesityl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2902327.png)

